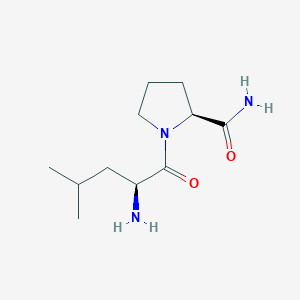

L-erythro-3-hydroxyaspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

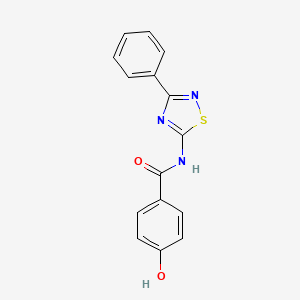

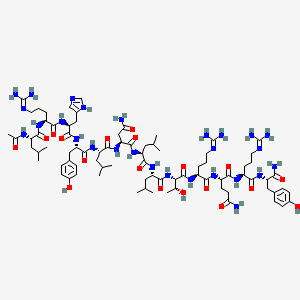

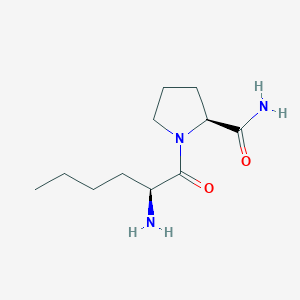

L-erythro-3-hydroxyaspartate is a stereoisomer of 3-hydroxyaspartate, an amino acid derivative. This compound is notable for its activity at glutamate transporters and N-methyl-D-aspartate (NMDA) receptors, making it significant in the study of excitatory neurotransmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-erythro-3-hydroxyaspartate can be synthesized using enzymatic methods. One such method involves the use of D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23, which catalyzes the dehydration of D-threo-3-hydroxyaspartate and this compound . The reaction conditions typically involve the presence of pyridoxal 5′-phosphate as a cofactor and magnesium ions to assist in the elimination of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve the resolution of racemic mixtures of 3-hydroxyaspartate using enzymatic methods to obtain optically pure this compound . This process can achieve high yields and purity without the use of harmful organic solvents .

Análisis De Reacciones Químicas

Types of Reactions

L-erythro-3-hydroxyaspartate undergoes several types of chemical reactions, including:

Aldolase Reaction: Catalyzed by this compound aldolase, this reaction cleaves the compound into glycine and glyoxylate.

Ammonia-Lyase Reaction: Catalyzed by erythro-3-hydroxyaspartate ammonia-lyase, this reaction converts the compound into oxaloacetate and ammonia.

Common Reagents and Conditions

The aldolase reaction requires the enzyme this compound aldolase and typically occurs under mild conditions. The ammonia-lyase reaction requires erythro-3-hydroxyaspartate ammonia-lyase and also occurs under mild conditions .

Major Products

Aldolase Reaction: Glycine and glyoxylate.

Ammonia-Lyase Reaction: Oxaloacetate and ammonia.

Aplicaciones Científicas De Investigación

L-erythro-3-hydroxyaspartate has several scientific research applications:

Mecanismo De Acción

L-erythro-3-hydroxyaspartate exerts its effects primarily through its interaction with glutamate transporters and NMDA receptors. It inhibits glutamate transporters, reducing the reuptake of glutamate and increasing its extracellular concentration . At NMDA receptors, it acts as an agonist, binding to the receptor and mimicking the action of glutamate, leading to increased neuronal excitation .

Comparación Con Compuestos Similares

L-erythro-3-hydroxyaspartate is one of four stereoisomers of 3-hydroxyaspartate. The other stereoisomers include:

L-threo-3-hydroxyaspartate: Inhibits glutamate transporters and has affinity for NMDA receptors.

D-threo-3-hydroxyaspartate: Less active at glutamate transporters compared to its L-counterpart.

D-erythro-3-hydroxyaspartate: Potent NMDA receptor agonist with higher activity than this compound.

This compound is unique in its balanced activity at both glutamate transporters and NMDA receptors, making it a valuable tool in neuroscience research .

Propiedades

Fórmula molecular |

C4H6NO5- |

|---|---|

Peso molecular |

148.09 g/mol |

Nombre IUPAC |

(2S,3R)-2-amino-3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |

Clave InChI |

YYLQUHNPNCGKJQ-NHYDCYSISA-M |

SMILES isomérico |

[C@H]([C@H](C(=O)O)O)(C(=O)[O-])N |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)[O-])N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)

![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)